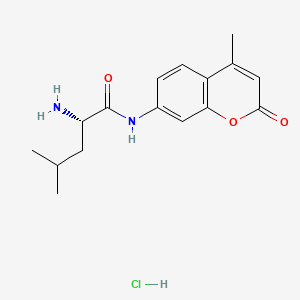

L-Leucine-7-amido-4-methylcoumarin hydrochloride

Overview

Description

L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is a fluorogenic peptidyl substrate . It is used for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Molecular Structure Analysis

The empirical formula of L-Leucine-7-amido-4-methylcoumarin hydrochloride is C16H20N2O3 · HCl . Its molecular weight is 324.80 .

Chemical Reactions Analysis

L-Leucine-7-amido-4-methylcoumarin hydrochloride is a substrate for leucine aminopeptidase and other broad specificity aminopeptidases, such as aminopeptidase M . The enzymatic activity yields a bright blue fluorescent dye: 7-amino-4-methylcoumarin .

Physical And Chemical Properties Analysis

L-Leucine-7-amido-4-methylcoumarin hydrochloride is a white to off-white powder . It is soluble in methanol, forming a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength of 327 nm and an emission wavelength of 349 nm at pH 8.0 .

Scientific Research Applications

Substrate for Leucine Aminopeptidase

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a fluorogenic peptidyl substrate for leucine aminopeptidase . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Determining Leucine Aminopeptidase Activity

Leu-AMC has been used as a substrate analog to determine leucine aminopeptidase activity . This is important in understanding the role of this enzyme in protein metabolism.

Fluorescence-Based Soil Assays

Leu-AMC has been used as a substrate in fluorescence-based soil assays . This helps in determining the enzymatic activity in soil, which is crucial for understanding soil health and fertility.

Studying Plasmodium falciparum Enzymes

Leu-AMC has been used to determine the leucine aminopeptidase activity of both Plasmodium falciparum M1 (PfA-M1) and PfA-M17 enzymes . This is significant in malaria research, as these enzymes are potential targets for antimalarial drugs.

Research on Aminopeptidase M

Leu-AMC is a sensitive fluorogenic substrate for aminopeptidase M . This enzyme plays a key role in the final stages of protein digestion, and studying it can provide insights into various physiological processes.

Biochemical Reagent

Leu-AMC is used as a biochemical reagent in various research applications . Its fluorescent properties make it useful in a variety of assays and experiments.

Mechanism of Action

Target of Action

L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is primarily targeted towards Leucine Aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Mode of Action

Leu-AMC hydrochloride acts as a fluorogenic peptidyl substrate for LAP3 . When the compound interacts with its target, LAP3, it undergoes enzymatic cleavage . This cleavage results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin .

Biochemical Pathways

The primary biochemical pathway affected by Leu-AMC hydrochloride is the protein hydrolysis pathway . LAP3, the target of Leu-AMC hydrochloride, is a key enzyme in this pathway. By acting as a substrate for LAP3, Leu-AMC hydrochloride influences the hydrolysis of proteins, particularly in bacterial systems .

Pharmacokinetics

It is known that the compound is soluble in methanol .

Result of Action

The enzymatic activity of LAP3 on Leu-AMC hydrochloride results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin . This fluorescence can be used to quantify LAP3 activity, providing a useful tool for studying protein hydrolysis .

Action Environment

The action of Leu-AMC hydrochloride is influenced by environmental factors such as pH and temperature, which can affect the activity of the LAP3 enzyme . .

Safety and Hazards

Specific safety and hazard information for L-Leucine-7-amido-4-methylcoumarin hydrochloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. For detailed information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine-7-amido-4-methylcoumarin hydrochloride | |

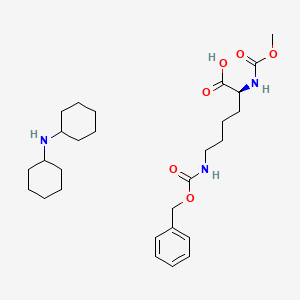

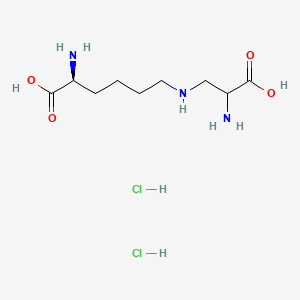

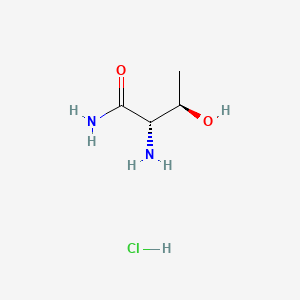

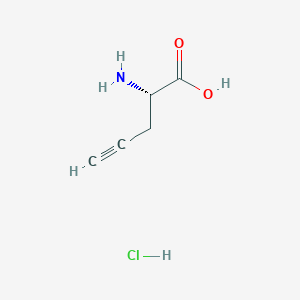

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was L-Leucine-7-amido-4-methylcoumarin hydrochloride chosen as a substrate to measure aminopeptidase activity in meconium?

A1: L-Leucine-7-amido-4-methylcoumarin hydrochloride is a commonly used fluorogenic substrate for measuring aminopeptidase activity. When this compound is cleaved by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. [] This allows for the sensitive and quantitative measurement of enzyme activity. The study aimed to assess the changes in aminopeptidase activity in the meconium of healthy infants and its potential correlation with delivery mode. Using this specific substrate allowed the researchers to track these changes effectively.

Q2: How do the findings of this study contribute to our understanding of fetal development?

A2: The study suggests that aminopeptidase activity in meconium, as measured using L-Leucine-7-amido-4-methylcoumarin hydrochloride, does not change significantly throughout meconium accumulation in the fetal intestine. [] This finding implies a consistent presence and potential role of aminopeptidases in the intrauterine environment. Additionally, the study observed a stronger correlation between early and late meconium aminopeptidase activity in vaginally delivered infants compared to those delivered by cesarean section. This difference hints at potential influences of delivery mode on enzyme activity dynamics during fetal development, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)